molecular formula C9H7ClFN3O2S B15316271 3-(6-Chloro-5-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide

3-(6-Chloro-5-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide

Cat. No.: B15316271
M. Wt: 275.69 g/mol
InChI Key: XLMIKZJUPFYUOG-UHFFFAOYSA-N
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Description

3-(6-Chloro-5-fluoro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione is a complex organic compound characterized by its unique structure, which includes a benzotriazole ring and a thietane-1,1-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-chloro-5-fluoro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione typically involves multiple steps, starting with the preparation of the benzotriazole core. The reaction conditions often require the use of strong bases and oxidizing agents to facilitate the formation of the thietane-1,1-dione group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and potassium permanganate (KMnO4).

  • Reduction: Reduction reactions may involve the use of hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The biological applications of this compound may include its use as a probe in biochemical assays or as a potential therapeutic agent due to its unique structural features.

Medicine: In medicine, the compound may be explored for its potential pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory activities.

Industry: In industry, this compound can be utilized in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 3-(6-chloro-5-fluoro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.

Molecular Targets and Pathways: The exact molecular targets and pathways involved in the compound's mechanism of action would require further research, but potential targets could include enzymes involved in cell signaling or metabolic pathways.

Comparison with Similar Compounds

  • Benzotriazole derivatives: These compounds share the benzotriazole core but may differ in their substituents and functional groups.

  • Thietane-1,1-dione derivatives: These compounds contain the thietane-1,1-dione moiety but may have different substituents on the thietane ring.

Uniqueness: 3-(6-chloro-5-fluoro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione is unique due to the combination of the benzotriazole and thietane-1,1-dione groups, which provides it with distinct chemical and biological properties compared to other similar compounds.

This comprehensive overview highlights the significance of 3-(6-chloro-5-fluoro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione in scientific research and its potential applications across various fields. Further research and development may uncover additional uses and benefits of this intriguing compound.

Properties

Molecular Formula

C9H7ClFN3O2S

Molecular Weight

275.69 g/mol

IUPAC Name

3-(6-chloro-5-fluorobenzotriazol-1-yl)thietane 1,1-dioxide

InChI

InChI=1S/C9H7ClFN3O2S/c10-6-1-9-8(2-7(6)11)12-13-14(9)5-3-17(15,16)4-5/h1-2,5H,3-4H2

InChI Key

XLMIKZJUPFYUOG-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1(=O)=O)N2C3=CC(=C(C=C3N=N2)F)Cl

Origin of Product

United States

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